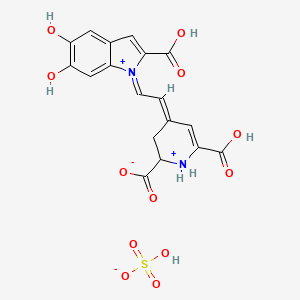

Betanidin sulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

37717-82-1 |

|---|---|

Molecular Formula |

C18H16N2O12S |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate |

InChI |

InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4) |

InChI Key |

NNVGPBLBYBOOHJ-UHFFFAOYSA-N |

Isomeric SMILES |

C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |

Canonical SMILES |

C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Biosynthesis Pathways of Betanidin Sulfate

Enzymatic Catalysis in Betalain Formation

The initial steps of betalain biosynthesis are governed by specific enzymes that convert the precursor L-tyrosine into the foundational components of betacyanins and the yellow-orange betaxanthins.

The journey from L-tyrosine to betalain pigments begins with its hydroxylation to form L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.net This crucial first step is catalyzed by cytochrome P450 enzymes of the CYP76AD family. researchgate.netpreprints.orgplos.org Research has identified multiple clades of these enzymes with distinct or overlapping functions. For instance, in beets (Beta vulgaris), enzymes like CYP76AD1, CYP76AD5, and CYP76AD6 can all perform this hydroxylation. plos.org

Once formed, L-DOPA serves as a branch-point substrate for two key enzymes:

CYP76AD1: This enzyme, particularly from the α-clade, exhibits bifunctional activity. It not only hydroxylates tyrosine to L-DOPA but also oxidizes L-DOPA to form cyclo-DOPA, a precursor for betacyanins. plos.orgnih.gov

DOPA 4,5-dioxygenase (DODA): This enzyme catalyzes the extradiol cleavage of the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA. preprints.orgnih.gov This intermediate then spontaneously cyclizes to form betalamic acid, the chromophore common to all betalain pigments. preprints.orgnih.gov DODA is considered a rate-limiting enzyme in the pathway. mdpi.com

The coordinated action of these enzymes determines the flow of precursors toward either betacyanin or betaxanthin production.

The formation of the red-violet betacyanins requires the synthesis of cyclo-DOPA. L-DOPA is oxidized to dopaquinone, which then cyclizes to form cyclo-DOPA. biorxiv.org This reaction is catalyzed by the oxidase activity of CYP76AD family enzymes, such as CYP76AD1. plos.orgnih.gov

In one of the two primary pathways for betacyanin biosynthesis, cyclo-DOPA itself can be glycosylated before it condenses with betalamic acid. nih.govresearchgate.net This step is mediated by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , an enzyme that transfers a glucose moiety to the 5-hydroxyl group of cyclo-DOPA, yielding cyclo-DOPA 5-O-glucoside. preprints.orgnih.govplos.org The resulting glycosylated precursor is then ready for condensation. nih.govnih.gov The presence and activity of cDOPA5GT are crucial for efficient betacyanin production in several plant species, including Amaranthus tricolor. nih.gov

Betalamic acid is the fundamental chromophore of all betalains (B12646263). nih.govgenome.jp Its aldehyde group is highly reactive, allowing it to condense with various amino acids or amines. This condensation is a spontaneous Schiff base reaction that does not require enzymatic catalysis. genome.jpuni-halle.denih.gov

When betalamic acid condenses with most amino acids or amines, it forms yellow-orange betaxanthins. scienceopen.com

For betacyanin synthesis, betalamic acid condenses with cyclo-DOPA or its glycosylated derivatives. numberanalytics.commdpi.com This reaction forms the characteristic red-violet pigment structure. genome.jp The condensation of betalamic acid with cyclo-DOPA specifically yields betanidin (B1384155). nih.govresearchgate.net

Role of Betanidin as a Central Aglycone in Betacyanin Biosynthesis

Betanidin, formed from the spontaneous condensation of betalamic acid and cyclo-DOPA, is the foundational aglycone (the non-sugar component) of most betacyanins. researchgate.netnumberanalytics.comsrce.hr Its structure is the basis for the vast diversity of red-violet pigments found in nature. This diversity arises from subsequent modifications, primarily through glycosylation and acylation at various positions on the betanidin molecule. sci-hub.seresearchgate.net The specific types of sugars and acyl groups attached, and their positions, determine the final color hue and stability of the resulting betacyanin pigment. nih.gov

Glycosylation of Betanidin to Form Betanin and Related Betacyanins (e.g., Betanidin 5-O-glucosyltransferase)

The second major pathway to betacyanin formation involves the direct glycosylation of the betanidin aglycone. nih.govresearchgate.net This postsynthetic modification is carried out by specific glucosyltransferases (GTs). The most common modification is the formation of betanin, which is betanidin 5-O-glucoside. researchgate.net

Key enzymes in this process include:

Betanidin 5-O-glucosyltransferase (B5GT): This enzyme specifically catalyzes the transfer of a glucose molecule from UDP-glucose to the 5-hydroxyl group of betanidin, producing betanin. nih.govresearchgate.net A gene encoding this enzyme was first cloned from Dorotheanthus bellidiformis. nih.gov

Betanidin 6-O-glucosyltransferase (B6GT): Acting on the 6-hydroxyl group of betanidin, this enzyme produces gomphrenin I (betanidin 6-O-glucoside). researchgate.netnih.gov

These glycosylation steps are critical as they often increase the solubility and stability of the pigments, which are then transported and stored in the plant cell's vacuole. academicjournals.org

Investigation of Betalain-Specific Glucosyltransferases

Research into betalain-specific glucosyltransferases (GTs) has revealed significant insights into their function and evolutionary origins. Studies on B5GT and B6GT from Dorotheanthus bellidiformis show that these enzymes can exhibit substrate promiscuity, acting not only on betanidin but also on certain flavonoids, though with distinct regiospecificity. nih.gov For example, purified 5-GT can glucosylate flavonols, while 6-GT can act on anthocyanidins. nih.gov

Phylogenetic analyses suggest that betalain-specific GTs are phylogenetically related to flavonoid GTs, indicating a shared evolutionary history. nih.govresearchgate.net However, the sequences for B5GT and B6GT from D. bellidiformis are only 15% identical, suggesting a polyphyletic origin where the ability to glucosylate betanidin evolved independently in different GT lineages. tandfonline.com The identification and characterization of these enzymes, such as the cloning of BvGT from Beta vulgaris which shows high similarity to B5GT, continue to enhance our understanding of the molecular evolution of secondary metabolism in plants. oup.com

Data Tables

Table 1: Key Enzymes in the Advanced Biosynthesis of Betanidin and its Derivatives

| Enzyme | Abbreviation | Gene/Enzyme Class | Substrate(s) | Product(s) | Role in Pathway |

|---|---|---|---|---|---|

| Cytochrome P450 76AD | CYP76AD | Cytochrome P450 | L-Tyrosine, L-DOPA | L-DOPA, cyclo-DOPA | Catalyzes the initial hydroxylation of tyrosine and the subsequent oxidation of L-DOPA to form the betacyanin-specific precursor cyclo-DOPA. plos.orgnih.gov |

| L-DOPA 4,5-dioxygenase | DODA | Dioxygenase | L-DOPA | 4,5-seco-DOPA (→ Betalamic Acid) | Cleaves the aromatic ring of L-DOPA to produce the precursor for betalamic acid, the chromophore of all betalains. preprints.orgnih.gov |

| cyclo-DOPA 5-O-glucosyltransferase | cDOPA5GT | Glucosyltransferase | cyclo-DOPA | cyclo-DOPA 5-O-glucoside | Glycosylates cyclo-DOPA prior to its condensation with betalamic acid in one pathway of betacyanin formation. preprints.orgplos.org |

| Betanidin 5-O-glucosyltransferase | B5GT | Glucosyltransferase | Betanidin | Betanin (Betanidin 5-O-glucoside) | Glycosylates the betanidin aglycone at the 5-position to form the common betacyanin, betanin. nih.govresearchgate.net |

| Betanidin 6-O-glucosyltransferase | B6GT | Glucosyltransferase | Betanidin | Gomphrenin I (Betanidin 6-O-glucoside) | Glycosylates the betanidin aglycone at the 6-position. researchgate.netnih.gov |

Table 2: List of Compounds

| Compound Name |

|---|

| 4,5-seco-DOPA |

| Amaranthin |

| Betacyanin |

| Betalamic Acid |

| Betanidin |

| Betanin |

| Betaxanthin |

| cyclo-DOPA |

| cyclo-DOPA 5-O-glucoside |

| Dopamine |

| Dopaquinone |

| Flavonoids |

| Gomphrenin I |

| L-DOPA (L-3,4-dihydroxyphenylalanine) |

| L-Tyrosine |

Evolutionary Aspects of Betalain Biosynthesis Enzymes

The biosynthesis of betalains, including the betanidin core of Betanidin sulfate (B86663), is a fascinating example of metabolic evolution, primarily occurring within the plant order Caryophyllales. nih.gov Unlike the more common anthocyanin pigments derived from phenylalanine, betalains are tyrosine-derived pigments. nih.gov The evolutionary origin of the enzymes in this pathway and their mutual exclusivity with anthocyanins have been a subject of significant research. nih.govmdpi.com

Recent studies, leveraging phylogenetics and genomic data, have illuminated the evolutionary history of key enzymes. nih.gov The emergence of betalain pigmentation in Caryophyllales is not straightforward, with evidence suggesting multiple independent origins of the pathway, a phenomenon known as homoplasy. researchgate.netnih.gov This contrasts with earlier hypotheses of a single origin followed by multiple losses or reversals to anthocyanin production. nih.gov This pattern of pigment evolution provides a unique system for studying the emergence and loss of metabolic pathways. researchgate.net

Two of the pivotal enzyme families in betanidin biosynthesis are the cytochrome P450 monooxygenases (CYP76AD family) and the L-DOPA 4,5-dioxygenases (DODA). researchgate.netresearchgate.net

CYP76AD Enzymes : This family includes enzymes with distinct functions that direct the pathway toward either red-violet betacyanins or yellow betaxanthins. For instance, in beets (Beta vulgaris), CYP76AD1 is an α-clade enzyme that converts L-DOPA to cyclo-DOPA, a crucial step for betanidin formation. researchgate.net In contrast, β-clade enzymes like CYP76AD6 primarily perform tyrosine hydroxylation. researchgate.net The evolution of these enzymes through gene duplication and neofunctionalization has been critical for the diversification of betalain pigments. cam.ac.uk

DODA Enzymes : The evolution of L-DOPA 4,5-dioxygenase (DODA) activity was a key innovation for the origin of betalain biosynthesis. researchgate.net DODA catalyzes the formation of betalamic acid, the chromophore common to all betalains. nih.govresearchgate.net Phylogenetic analyses suggest that DODA enzymes in plants evolved from the LigB gene family of extradiol dioxygenases. frontiersin.org Studies involving ancestral sequence reconstruction have been used to investigate the molecular convergence and evolution of DODA activity within the Caryophyllales. researchgate.net

The mutual exclusivity of betalains and anthocyanins in plants is another significant evolutionary aspect. researchgate.netfrontiersin.org Research suggests this is orchestrated through several mechanisms, including the repeated wholesale loss of key anthocyanin synthesis enzymes and the transcriptional downregulation of the anthocyanin pathway in betalain-producing species. nih.govbrockingtonlab.co.uk

Metabolic Engineering Approaches for Betalain Production

The attractive colors and health-promoting properties of betalains have made them a key target for metabolic engineering. nih.gov Since the natural production of these pigments is limited to the Caryophyllales and some fungi, significant efforts have been made to produce them in more common crop plants and microorganisms. researchgate.netnews-medical.net These approaches invariably involve engineering the pathway to produce betanidin, which is either the final product or an intermediate to other betacyanins.

Engineering in Plants: Heterologous production of betacyanins has been successfully achieved in a variety of non-betalain-producing plants, including tobacco, tomato, potato, and eggplant. researchgate.netplantae.org A key finding is that the expression of just two or three core genes is often sufficient to establish the pathway. researchgate.net The general strategy involves introducing:

A tyrosine hydroxylase (e.g., CYP76AD1 or CYP76AD6) to convert tyrosine to L-DOPA. researchgate.net

A DOPA 4,5-dioxygenase (DODA) to produce betalamic acid. researchgate.net

A cyclo-DOPA forming enzyme (e.g., CYP76AD1) to generate the second precursor for betanidin. researchgate.net

For the production of more stable glycosylated forms like betanin, a glucosyltransferase (e.g., cDOPA5GT or betanidin 5-O-GT) is also introduced. researchgate.netfrontiersin.org This converts cyclo-DOPA to its glucoside before condensation or directly glycosylates betanidin after its formation. researchgate.net

Researchers have also focused on increasing precursor availability. Tyrosine is the foundational amino acid for the pathway. frontiersin.org A significant breakthrough was the introduction of a feedback-insensitive arogenate dehydrogenase (ADH) from beets, which boosts the tyrosine pool and leads to significantly higher betanin accumulation in engineered tomato fruits. cam.ac.ukfrontiersin.org

Engineering in Microbes: Microbial platforms like Escherichia coli and Saccharomyces cerevisiae (baker's yeast) offer a promising alternative for scalable and controlled production of betalains. acs.orgacs.org Engineering these microbes involves introducing the core plant biosynthetic genes. For example, co-expression of B. vulgaris CYP76AD1 and DODA1 in yeast fed with L-DOPA enabled the production of betanidin. researchgate.net More advanced strategies now focus on de novo production from simple carbon sources like glucose. acs.orgnih.gov This requires engineering the host's primary metabolism to enhance the supply of tyrosine, in addition to expressing the betalain pathway genes. acs.orgnih.gov Recent work in S. cerevisiae has achieved a betanin titer of 134.1 mg/L in shake flasks through extensive engineering of both the P450 enzymes and the host's metabolic pathways for tyrosine and UDP-glucose. acs.org

Synthetic and Semi Synthetic Methodologies for Betanidin Sulfate and Its Analogues

Semi-synthetic Approaches from Betanin via Hydrolysis or Acylation

The most prevalent semi-synthetic pathway to betanidin (B1384155) leverages its glycosylated form, betanin (betanidin-5-O-β-glucoside), which is readily extracted from sources like red beet (Beta vulgaris). mdpi.comwikipedia.org The core of this approach is the hydrolysis of the glycosidic bond linking glucose to the betanidin core.

Alkaline hydrolysis is a common method to cleave betanin. researchgate.netacs.org This process can yield betanidin directly or break it down further into its biosynthetic precursors: betalamic acid and cyclo-DOPA. wikipedia.org Betanidin can then be reformed through the spontaneous condensation of betalamic acid and cyclo-DOPA. wikipedia.org More frequently, the hydrolysis is controlled to generate betalamic acid, a versatile intermediate. This betalamic acid can then be reacted with various amino acids or amines to produce a wide array of novel, semi-synthetic betaxanthins and betacyanins. researchgate.netacs.org For instance, a method has been developed where betanin hydrolysis occurs in the presence of a polystyrene resin containing primary amine groups, which releases betalamic acid for subsequent condensation reactions. acs.org

Acylation represents another modification strategy. The substitution of hydroxyl groups on the betanidin structure with acyl groups, often from hydroxycinnamic acids, leads to different betacyanin derivatives. mdpi.comuni-halle.de While glycosylation tends to reduce antioxidant activity, acylation has been found to generally improve this property. embrapa.br

| Starting Material | Process | Key Intermediate/Product | Reference |

|---|---|---|---|

| Betanin (Betanidin-5-O-β-glucoside) | Alkaline Hydrolysis | Betanidin | mdpi.com |

| Betanin | Alkaline Hydrolysis | Betalamic Acid + cyclo-DOPA | wikipedia.orgresearchgate.netacs.org |

| Betalamic Acid + cyclo-DOPA | Spontaneous Condensation | Betanidin | wikipedia.org |

| Betanidin | Acylation | Acylated Betanidin Derivatives | uni-halle.deembrapa.br |

Biotransformation Processes for Betanidin Modification

Biotransformation utilizes biological systems, such as enzymes or whole microbial cells, to perform specific chemical modifications on a substrate. This approach offers high specificity and can be conducted under mild reaction conditions. For betanidin, enzymatic glycosylation is the most studied biotransformation process.

The final step in the biosynthesis of many betacyanins is the glycosylation of the betanidin aglycone, a reaction catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes facilitate the transfer of a sugar moiety, typically glucose, from an activated sugar donor like uridine (B1682114) diphosphate-glucose (UDP-glucose) to a hydroxyl group on the betanidin molecule. nih.govresearchgate.net

Research has identified several specific UGTs capable of this biotransformation:

From Dorotheanthus bellidiformis : Cell cultures of this plant have yielded UDP-glucose:betanidin 5-O-glucosyltransferase (B5GT) and 6-O-glucosyltransferase (B6GT), which glycosylate betanidin at the C-5 and C-6 positions, respectively. uni-halle.defrontiersin.org

From Amaranthus tricolor : A betanidin 5-O-glucosyltransferase purified from this plant was shown to catalyze the transfer of glucose to betanidin. researchgate.net Interestingly, this enzyme also exhibited promiscuous activity, being able to glycosylate flavonoids like kaempferol (B1673270) and quercetin. researchgate.net

From Chenopodium quinoa and Bougainvillea glabra : In a screening study using Saccharomyces cerevisiae as a host, two novel UGTs, CqGT2 from C. quinoa and BgGT2 from B. glabra, were identified as efficient catalysts for betanidin glycosylation to produce betanin. nih.gov

Further computational studies suggest that the substrate specificity of these enzymes may be determined by the size of their active site. nih.gov A wider binding pocket appears to allow for the accommodation and glycosylation of the larger betanidin molecule, whereas enzymes with smaller binding sites may only be able to process the smaller precursor, cyclo-DOPA. nih.gov

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| Betanidin 5-O-glucosyltransferase (B5GT) | Dorotheanthus bellidiformis | Catalyzes 5-O-glucosylation of betanidin | uni-halle.defrontiersin.org |

| Betanidin 6-O-glucosyltransferase (B6GT) | Dorotheanthus bellidiformis | Catalyzes 6-O-glucosylation of betanidin | uni-halle.de |

| Betanidin 5-O-glucosyltransferase | Amaranthus tricolor | Catalyzes 5-O-glucosylation of betanidin; also glycosylates flavonoids | researchgate.net |

| CqGT2 (UGT73A37) | Chenopodium quinoa | Glycosylates betanidin to form betanin | nih.gov |

| BgGT2 (UGT92X1) | Bougainvillea glabra | Glycosylates betanidin to form betanin | nih.gov |

| PaGT3 | Phytolacca americana | Displays weak betanidin 5-O-glucosyltransferase activity | jst.go.jp |

Chemical Modifications for Derivative Synthesis

Beyond semi-synthesis from betanin, betanidin itself can be chemically modified to create a range of derivatives with novel properties. These modifications often target the dihydroxyl moiety and the extended chromophore system.

One significant area of research is the oxidation of betanidin. Enzymatic oxidation of betanidin can lead to the formation of highly reactive, short-lived intermediates, including o-quinones, quinone methides, and dopachrome-like derivatives. researchgate.netnih.govnih.gov These intermediates can then undergo further reactions. For example, they are capable of forming stable C-S adducts with low-molecular-weight sulfhydryl compounds such as cysteine and N-acetylcysteine. nih.gov This process not only creates new molecular structures but also provides insight into the antioxidant mechanisms of betacyanins. The oxidation pathways can lead to products like 2-decarboxy-2,3-dehydrobetanidin, particularly at lower pH values. nih.gov

While semi-synthesis is common, a full chemical synthesis of betanidin has also been reported. researchgate.netresearchgate.net One route starts from 4-hydroxypyridine-2,6-dicarboxylic acid, which undergoes hydrogenation and esterification, followed by a series of oxidation and condensation steps to eventually yield betanidin. researchgate.netresearchgate.net This multi-step process underscores the convenience of using readily available natural precursors like betanin for semi-synthetic approaches.

| Modification Type | Reactants/Conditions | Resulting Products/Derivatives | Reference |

|---|---|---|---|

| Oxidation | Enzymes (e.g., peroxidase), oxidizing agents | Quinonoids, quinone methides, decarboxylated derivatives | researchgate.netnih.gov |

| Conjugation | Oxidized betanidin + sulfhydryl compounds (e.g., cysteine) | C-S linked betanidin-thiol adducts | nih.gov |

| Full Chemical Synthesis | 4-hydroxypyridine-2,6-dicarboxylic acid | Betanidin | researchgate.netresearchgate.net |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of betanidin (B1384155) sulfate (B86663), providing detailed information about its atomic connectivity, molecular mass, and chromophoric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural confirmation of betanidin and its derivatives. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals of the molecule. researchgate.net

In the ¹H NMR spectrum of betanidin-derived compounds, characteristic signals reveal the key structural features. For instance, the protons of the cyclo-DOPA moiety, specifically H-4 and H-7, appear in the aromatic region. researchgate.net The vinyl protons H-11 and H-12 of the betalamic acid portion are readily distinguishable by their characteristic low-field and high-field doublet signals, respectively. researchgate.net The proton at C-18 is also a key indicator. researchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish the spin systems and connectivity of protons within the aglycone and any attached moieties. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for confirming the stereochemistry, such as the E-configuration of the C(12)=C(13) double bond and the s-trans conformation of the dienyl system. researchgate.net

While ¹³C NMR data for betalains (B12646263) has been less common due to their instability under certain conditions, modern techniques have enabled its application. researchgate.net These spectra provide direct information about the carbon skeleton, complementing the data from ¹H NMR for a complete structural assignment. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are sensitive to the substitution pattern, such as the position of glycosylation or acylation, allowing for the differentiation of isomers. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for Betanidin Moiety

| Proton | Chemical Shift (ppm) Range | Multiplicity |

| H-2 | Varies | dd |

| H-4, H-7 | ~6.9 - 7.0 | Varies |

| H-11 | ~8.2 | d |

| H-12 | ~5.8 | d |

| H-18 | ~6.2 | s |

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization. Data synthesized from multiple sources. researchgate.net |

Mass Spectrometry (MS/MS and IT-TOF) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular mass and elucidating the fragmentation pathways of betanidin sulfate and related compounds. nih.gov Electrospray ionization (ESI) is the preferred ionization method for these thermolabile and polar molecules, typically operated in the positive ion mode. scribd.comnih.gov

Tandem mass spectrometry (MS/MS) is particularly informative. scribd.com A characteristic fragmentation pattern for many betacyanins involves the loss of substituent groups to produce a protonated betanidin aglycone ion ([betanidin + H]⁺) at a mass-to-charge ratio (m/z) of 389. sci-hub.semdpi.com This fragment is a key diagnostic marker for identifying betanidin-based structures within complex mixtures. scribd.com Parent ion scans specifically targeting the m/z 389 fragment can be used to selectively identify all betanidin derivatives in a sample. scribd.com

High-resolution mass spectrometry, often using Ion Trap-Time of Flight (IT-TOF) or Quadrupole-Time of Flight (QTOF) analyzers, provides highly accurate mass measurements. sci-hub.senih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula and structural assignments. researchgate.netmdpi.com Multi-stage fragmentation (MSⁿ) in an ion trap can be used to systematically break down the molecule and establish the connectivity of different structural units, such as sugars and acyl groups. nih.gov

Table 2: Key Mass Spectrometric Fragments for Betanidin Derivatives

| Ion | m/z (approx.) | Description |

| [M+H]⁺ | Varies | Protonated molecular ion of the specific betacyanin |

| [Betanidin + H]⁺ | 389 | Protonated aglycone, a diagnostic fragment |

| Decarboxylated Betanidin | 345 | Loss of a carboxyl group from the betanidin core |

| Note: M represents the molecular weight of the intact betacyanin. The exact m/z values are determined by high-resolution MS. sci-hub.semdpi.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for analyzing betacyanins like this compound, owing to their characteristic absorption of light in the visible spectrum. sci-hub.se The color of these pigments is directly related to the extended π-electron system of the 1,7-diazaheptamethinium chromophore. icm.edu.pl

Betacyanins typically exhibit a strong absorption maximum (λmax) in the visible region between 535 and 540 nm, which is responsible for their red-violet color. scribd.comsci-hub.se This absorption band is a key feature used for their detection and quantification. scribd.com In addition to the main visible absorption, a secondary absorption is often observed in the UV region, around 270-280 nm, which can be attributed to other parts of the molecular structure, such as the cyclo-DOPA moiety. mvpsvktcollege.ac.in

The precise position of the λmax can be influenced by factors such as pH, solvent polarity, and the nature of substituents (e.g., glycosylation, acylation) on the betanidin core. icm.edu.pl For example, acylation can sometimes lead to slight shifts in the absorption maximum. sci-hub.se UV-Vis spectroscopy is therefore not only used for quantification but also provides initial, valuable structural information based on the characteristics of the chromophore. upi.edu

Table 3: Typical UV-Vis Absorption Maxima for Betacyanins

| Compound Type | Typical λmax (nm) |

| Betacyanins (e.g., Betanin) | 535 - 540 |

| Betaxanthins | 460 - 480 |

| Note: The λmax is a key parameter for differentiating between the red-violet betacyanins and the yellow-orange betaxanthins. scribd.comsci-hub.se |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from complex natural extracts.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (ESI-MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of betalains. scribd.com Reversed-phase HPLC, typically using a C18 column, is the standard method for separating betacyanins and their various derivatives. nih.gov The separation is usually achieved using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). icm.edu.pl

Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of complete UV-Vis spectra for each peak as it elutes from the column. mdpi.com This provides real-time chromophore analysis, enabling the differentiation of betacyanins (λmax ~535 nm) from betaxanthins (λmax ~480 nm) and other co-eluting compounds. mdpi.com The retention time and the UV-Vis spectrum together provide a high degree of confidence in the identification of known compounds when compared to authentic standards. scribd.com

The hyphenation of HPLC-DAD with Electrospray Ionization Mass Spectrometry (ESI-MS) creates a powerful, definitive analytical platform (LC-DAD-ESI-MS). icm.edu.plconicet.gov.ar This combination provides retention time, UV-Vis spectral data, and mass spectral data (both molecular weight and fragmentation patterns) for each separated component in a single analysis. nih.govscribd.com This multi-dimensional data is invaluable for the unambiguous identification of known pigments and the characterization of new or unknown betacyanin structures in complex extracts. researchgate.net

Gel Filtration Chromatography (e.g., Sephadex G-25, LH-20)

Gel filtration chromatography, also known as size-exclusion chromatography, is a valuable technique for the purification and group separation of betalains. food.gov.uk It separates molecules based on their size.

Sephadex G-25 is frequently used in the initial purification steps of betalain extraction. food.gov.uk It is effective for desalting and separating the larger pigment molecules from smaller, low-molecular-weight compounds like sugars and salts. cytivalifesciences.com This is considered a group separation, where the betalains are collected in the early-eluting fractions. cytivalifesciences.com

Sephadex LH-20 is a lipophilic derivative of Sephadex, prepared by hydroxypropylation of Sephadex G-25. vwr.comresearchgate.net This modification gives it a dual hydrophilic and lipophilic nature, making it suitable for chromatography in both aqueous and polar organic solvents. vwr.com Sephadex LH-20 is particularly useful for the fractionation of small biomolecules and can be employed for purifying betalains, separating them based on both size and polarity interactions with the stationary phase. vwr.com A purification strategy may involve an initial cleanup on Sephadex G-25 followed by further fractionation on Sephadex LH-20 before a final polishing step with preparative HPLC. scribd.com

X-ray Diffraction Measurements for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org It works by directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams, which provides a three-dimensional map of electron density within the crystal. wikipedia.org

To date, a definitive single-crystal X-ray structure for betanidin or its simple salts like this compound has not been reported in the literature. The inherent instability of the compound and the difficulty in obtaining high-quality, single crystals suitable for diffraction experiments present significant challenges.

However, XRD has been applied to study more complex systems incorporating the betanidin chromophore:

Amorphous Phases : In one study, XRD analysis was performed on a complex formed between betanin and chromium(III). The resulting diffractogram showed an irregular baseline, which is characteristic of an amorphous (non-crystalline) solid rather than a well-ordered crystal structure. aau.edu.et

Hybrid Pigments : XRD has been used to investigate the structure of "Maya Blue-like" hybrid pigments, where betanidin chromophores are sequestered within the channels of inorganic matrices like palygorskite clay or zeolites. academie-sciences.frresearchgate.net In these studies, XRD helps to understand how the inclusion of the organic molecule affects the crystal lattice of the inorganic host, but it does not provide the atomic-resolution structure of the betanidin molecule itself. researchgate.net

While molecular modeling and docking studies have utilized hypothetical 3D structures of betanidin, these are typically generated from computational methods rather than experimental X-ray crystallographic data. mdpi.com The determination of the precise solid-state structure of this compound via single-crystal X-ray diffraction remains a future goal for researchers, which would provide invaluable insight into its stereochemistry and intermolecular interactions.

Degradation Pathways and Stability Mechanisms of Betanidin Sulfate

Thermal Degradation Mechanisms

Elevated temperatures are a primary catalyst for the degradation of betanidin (B1384155) sulfate (B86663). The thermal breakdown is not a single reaction but a cascade of processes including cleavage, decarboxylation, and isomerization. researchgate.netresearchgate.netpan.olsztyn.pl

Cleavage, Decarboxylation, and Isomerization Pathways

Thermal stress can induce several structural modifications in betanidin sulfate. Isomerization at the C15 chiral center can occur, converting betanidin to its epimer, isobetanidin. sci-hub.se While this structural rearrangement does not immediately result in color loss, as the chromatic properties are very similar, it represents an initial step in the degradation cascade. sci-hub.se

More destructive processes include the hydrolytic cleavage of the aldimine bond within the molecule. researchgate.net This reaction breaks the conjugated system responsible for its color, yielding products like betalamic acid and cyclo-DOPA (3,4-dihydroxy-phenylalanine). researchgate.nettandfonline.com

Decarboxylation, the removal of carboxyl groups, is another significant thermal degradation pathway. researchgate.netsci-hub.se This process can occur at different positions on the molecule, such as C2, C15, and C17, leading to a variety of decarboxylated derivatives. bibliotekanauki.pl

Formation of Decarboxylated and Dehydrogenated Derivatives (e.g., 2-decarboxy-2,3-dehydrobetanidin, neobetanin)

Prolonged or intense heating leads to the formation of specific degradation products. Dehydrogenation, the removal of hydrogen atoms, often occurs in conjunction with decarboxylation. For instance, the formation of 2-decarboxy-2,3-dehydrobetanidin is a known degradation product. researchgate.netnih.gov

Another key dehydrogenated derivative is neobetanin (14,15-dehydrobetanin), which can be formed from betanin (the glycosylated form of betanidin) under thermal and anaerobic conditions. sci-hub.sebibliotekanauki.pl The formation of these derivatives often involves a change in color, typically shifting from red-violet towards yellow or orange, indicating a significant alteration of the chromophore. pan.olsztyn.pl

pH-Dependent Degradation and Stability Profiles

The stability of this compound is highly dependent on the pH of its environment. Generally, betacyanins like betanidin are most stable in a slightly acidic to a neutral pH range, typically between pH 3 and 7. sci-hub.seufrj.brnih.gov Deviations outside this optimal range lead to accelerated degradation.

Under highly acidic conditions (e.g., pH below 3), betanidin decomposition is induced. nih.gov Similarly, alkaline conditions (e.g., pH above 7) also promote degradation, primarily through the hydrolysis of the aldimine bond. researchgate.net At extreme pH levels, both acidic and alkaline, betanidin can decompose into smaller molecules such as 5,6-dihydroxyindole-2-carboxylic acid and methylpyridine-2,6-dicarboxylic acid . nih.gov The optimal pH for stability can also be influenced by other factors; for instance, in the presence of oxygen, the stability optimum for betanin shifts to a more acidic range of pH 4.0-5.0. tandfonline.comnih.gov

Table 1: Effect of pH on this compound Stability and Degradation Products

| pH Range | Stability Profile | Primary Degradation Pathways & Products |

|---|---|---|

| < 3 | Unstable | Accelerated degradation. tandfonline.comufrj.br Formation of decarboxylated derivatives. researchgate.net |

| 3 - 6 | Optimal Stability | Considered the most stable range. ufrj.brresearchgate.net Minimal degradation. |

| > 7 | Unstable | Rapid degradation. researchgate.net Aldimine bond hydrolysis. researchgate.net |

| Alkaline/Acidic | Highly Unstable | Decomposition into 5,6-dihydroxyindole-2-carboxylic acid and methylpyridine-2,6-dicarboxylic acid. nih.gov |

Photodegradation Mechanisms and Light Sensitivity

Exposure to light, particularly UV radiation, is another critical factor causing the degradation of this compound. sci-hub.seacs.org The photodegradation process is complex and often works in concert with other factors like pH and oxygen.

The degradation induced by light follows first-order kinetics. sci-hub.se The mechanism involves the absorption of light energy, which excites the electrons in the molecule's chromophore to a higher energy state, making the molecule more reactive and lowering the activation energy required for degradation reactions. researchgate.net This increased reactivity facilitates the formation of various decarboxylated and dehydrogenated derivatives. bibliotekanauki.pl The stability against light is also pH-dependent, with degradation being more rapid at more acidic pH values. bibliotekanauki.pl Crucially, the photodegradation of betanidin is highly dependent on the presence of oxygen; under anaerobic conditions, the effects of light exposure are significantly reduced or even negligible. nih.govresearchgate.net

Oxygen and Oxidative Stress-Induced Degradation

Oxygen is a key antagonist to the stability of this compound. Its presence significantly accelerates degradation, especially when combined with other stressors like heat and light. sci-hub.seacs.org The aerobic degradation of betacyanins is believed to be mediated by reactive oxygen species (ROS). nih.gov

The degradation kinetics in the presence of oxygen differ from those in anaerobic conditions. nih.gov Storing betanidin solutions under a nitrogen atmosphere or with low oxygen levels markedly decreases pigment degradation. nih.govresearchgate.net The 5,6-dihydroxy moiety in the betanidin structure makes it a potent antioxidant, but this also makes it susceptible to oxidation, leading to the formation of various oxidized derivatives and a loss of its characteristic color. researchgate.netnih.gov

Enzymatic and Non-Enzymatic Oxidation Processes

This compound can be degraded through both enzymatic and non-enzymatic oxidation, leading to a variety of products. nih.govrsc.org

Enzymes such as tyrosinase and peroxidase can catalyze the oxidation of betanidin. researchgate.netnih.gov Peroxidase-catalyzed oxidation, for example, involves the formation of a betanidin radical, which can then dismutate to yield betanidin quinone and regenerate betanidin. nih.gov

Non-enzymatic oxidation can also occur, particularly in the presence of oxidizing agents. These oxidation pathways are complex and pH-dependent. At a pH of 3, oxidation leads primarily to dehydrogenated and decarboxylated derivatives like 2-decarboxy-2,3-dehydrobetanidin and 2,17-bidecarboxy-2,3-dehydrobetanidin . researchgate.netnih.gov These products are thought to be generated via two different quinonoid intermediates: a dopachrome (B613829) derivative and a quinone methide . researchgate.netnih.govnih.gov Within the pH range of 4 to 8, the main oxidation products observed are a betanidin quinonoid and 2-decarboxy-2,3-dehydrobetanidin. researchgate.netnih.gov These oxidative transformations are central to the degradation of betanidin and the alteration of its chemical and chromatic properties.

Quinonoid and Quinone Methide Intermediate Formation

The oxidation of betanidin is a key step in its degradation, leading to the formation of highly reactive intermediates. The 5,6-dihydroxy moiety within the betanidin structure is particularly susceptible to oxidation, which can proceed through different routes depending on the conditions, such as pH. nih.gov This process results in the formation of transient quinonoid structures, including o-quinones and quinone methides. nih.govnih.govresearchgate.net

Research has shown that the enzymatic oxidation of betanidin can lead to two main types of quinonoid intermediates: a dopachrome derivative and a quinone methide. nih.govresearchgate.net Both of these pathways can result in the decarboxylative dehydrogenation of the betanidin molecule. nih.govresearchgate.net At a pH of 3, the degradation primarily yields dehydrogenated and decarboxylated derivatives, indicating that the stability of the intermediate products is pH-dependent. nih.gov In the pH range of 4 to 8, a betanidin quinonoid, likely a betanidin o-quinone, is one of the main oxidation products observed. nih.gov

The formation of these intermediates is a pivotal stage in the degradation cascade. These short-lived quinonoids are electrophilic and can readily react with other molecules or undergo further rearrangements, leading to a loss of the original pigment structure and color. nih.gov For instance, the oxidation of betanin, a glycosylated form of betanidin, proceeds through a quinone methide intermediate that can then rearrange into other derivatives. nih.gov It has also been proposed that under certain conditions, such as copper-catalyzed oxidation, degradation can occur in the dihydropyridinic ring, potentially bypassing the formation of a quinone methide in the dihydroindolic system. acs.org

Sulfhydryl Conjugate Formation via Oxidation

The reactive quinonoid intermediates formed during betanidin oxidation are susceptible to nucleophilic attack. One significant reaction is their conjugation with sulfhydryl-containing compounds. smolecule.com When sulfhydryl scavengers are present, they can react with the oxidized betanidin quinonoids to form stable sulfhydryl conjugates, also known as CS-conjugates. nih.gov

This process has been studied using various low-weight sulfhydryl reagents such as cysteine, cysteamine, N-acetylcysteine (NAC), and dl-dithiothreitol (B1532992) (DTT). nih.govnih.gov The formation of these adducts occurs through the sulfhydrylation of the betanidin/isobetanidin quinonoids. nih.gov For example, research has demonstrated that short-lived quinones derived from oxidized betanidin can form stable adducts with glutathione (B108866). nih.gov NMR analysis has confirmed that glutathione reacts with the betanidin quinone at the C-4 position of the betanidin ring. nih.gov

The efficiency of this conjugation can vary. Short-lived quinonoids, quinone methides, and aminochromes derived from oxidized betacyanins are all capable of forming these adducts with different efficiencies. nih.govnih.gov The formation of these conjugates represents a specific degradation and transformation pathway for this compound in the presence of thiol-bearing molecules, potentially altering its biological properties. smolecule.comnih.gov

Factors Influencing this compound Stability in Research Matrices (e.g., presence of antioxidants, chelators)

The stability of this compound in research and food matrices is not solely dependent on its intrinsic chemical properties but is also significantly influenced by external factors. researchgate.netmdpi.com Among the most critical are the presence of antioxidants and chelating agents, which can act as stabilizers. researchgate.netsynercore.co.za

The degradation of betalains (B12646263), including betanidin, is often mediated by reactive oxygen species (ROS) in aerobic environments. pnrjournal.com Antioxidants can mitigate this degradation. Ascorbic acid (Vitamin C), for example, has been shown to reduce light-induced degradation of betalains. pnrjournal.com Some studies suggest that ascorbic acid can also help stabilize betacyanins by slightly altering the pH of the medium, which can inhibit the action of polyphenol oxidases that contribute to the formation of destabilizing quinones. researchgate.net The protective effect of antioxidants is crucial, as they can scavenge free radicals that would otherwise initiate the oxidative degradation of the pigment. sci-hub.se

Metal ions, particularly iron, are known to be potent catalysts for the decomposition of betacyanins. pnrjournal.com Chelating agents function as stabilizers by sequestering these metal ions, thereby preventing them from participating in redox reactions that degrade the pigment. Citric acid is an effective chelator that can bind metal ions and also serves to preserve color stability, especially against heat-induced degradation. pnrjournal.com The protective effects of the natural food matrix on betanin stability are partly attributed to the endogenous presence of antioxidants and chelating agents. nih.govmdpi.comufrj.br Therefore, the addition of specific antioxidants and chelators to purified this compound solutions or research matrices is a key strategy to enhance its stability and prolong its shelf-life. researchgate.netmdpi.com

In Vitro Biological Mechanisms of Action

Radical Scavenging Activity (e.g., Reactive Oxygen Species)

Betanidin (B1384155), the aglycone of betanin, demonstrates significant radical scavenging activity against various reactive oxygen species (ROS) in vitro. Its efficacy as a potent antioxidant is attributed to its chemical structure, which allows for the donation of electrons or hydrogen atoms to neutralize free radicals. Research indicates that the radical-scavenging activity of betacyanins like betanidin is influenced by pH, with deprotonated species at neutral and basic pH levels showing greater antiradical properties. Among several betacyanins, betanidin has been identified as a most potent antioxidant against peroxyl radicals and nitric oxide, suggesting that the glycosylation present in its parent compound, betanin, may decrease this activity.

Quantitative Assessment using Assays (e.g., ABTS•+ assay)

The antioxidant capacity of betanidin has been quantified using various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay which utilizes the ABTS•+ radical cation. The TEAC value for betanidin has been reported to be 4.7 ± 0.3. More recent assessments have reported a TEAC value of 15.35 for betanidin, highlighting its substantial radical-scavenging ability. In comparative studies, betanidin demonstrated a higher capacity to scavenge peroxyl radicals than its glycosylated counterpart, betanin. The stoichiometry of peroxyl radicals scavenged by betanidin was found to be 10.70 ± 0.01 mol Trolox equivalents/mol, which is significantly higher than that of betanin (3.31 ± 0.14) and phyllocactin (2.83 ± 0.01). whiterose.ac.uk

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Betanidin

| Compound | TEAC Value | Reference |

| Betanidin | 4.7 ± 0.3 | whiterose.ac.uk |

| Betanidin | 15.35 | whiterose.ac.uk |

Inhibition of Lipid Peroxidation

Betanidin has been shown to be a highly effective inhibitor of lipid peroxidation in vitro. In a study assessing the inhibition of linoleic acid peroxidation induced by cytochrome c, betanidin exhibited a half-maximal inhibitory concentration (IC50) of 0.8 µM. whiterose.ac.uk This demonstrates a greater potency than other well-known antioxidants such as catechin (B1668976) (IC50 of 1.2 µM) and α-tocopherol (IC50 of 5 µM) in the same assay system. whiterose.ac.uk The ability of betanidin to protect lipids from oxidative damage is a key aspect of its antioxidant profile.

Table 2: Inhibition of Linoleic Acid Peroxidation by Betanidin and Other Antioxidants

| Compound | IC50 (µM) |

| Betanidin | 0.8 |

| Betanin | 0.4 |

| Catechin | 1.2 |

| α-tocopherol | 5.0 |

Enzymatic Inhibition Studies (e.g., Tyrosinase)

Contrary to being an inhibitor, studies have demonstrated that betanidin acts as a substrate for the enzyme tyrosinase (EC 1.14.18.1). nih.govresearchgate.net Tyrosinase-mediated oxidation of betanidin has been characterized, revealing a Michaelis-Menten constant (Km) of 0.66 mM. nih.govresearchgate.net This indicates a notable affinity of the enzyme for betanidin. The product of this enzymatic reaction is betanidin-quinone, which can be reversed to the original compound by the addition of ascorbic acid. nih.govresearchgate.net This interaction is significant in the context of betalain biosynthesis. nih.govresearchgate.net

Table 3: Kinetic Parameter of Tyrosinase with Betanidin as a Substrate

| Enzyme | Substrate | Km (mM) |

| Tyrosinase | Betanidin | 0.66 |

Anti-Inflammatory Effects and Associated Molecular Pathways

In vitro studies suggest that betanidin possesses anti-inflammatory properties through the modulation of key enzymatic pathways. A dose-dependent inhibition of lipoxygenase (LOX) activity by betanidin has been demonstrated, with an IC50 value of 41.4 µM. nih.gov While much of the research on the anti-inflammatory molecular pathways of betalains (B12646263) has focused on betanin, the findings suggest mechanisms that may also be relevant to betanidin. For instance, betanin has been shown to blunt inflammation through the inhibition of cyclooxygenase-2 (COX-2) and by modulating the nuclear factor kappa B (NF-κB) signaling pathway. scielo.brresearchgate.net The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. scielo.brresearchgate.net

Table 4: Inhibition of Lipoxygenase (LOX) by Betanidin

| Compound | Enzyme Inhibited | IC50 (µM) |

| Betanidin | Lipoxygenase (LOX) | 41.4 |

In Vitro Anti-Microbial Activity

The antimicrobial properties of betalains, the class of pigments to which betanidin belongs, have been investigated against a range of microorganisms. However, specific data on the minimum inhibitory concentration (MIC) of pure betanidin sulfate (B86663) is limited in the available scientific literature. Studies have often utilized extracts from betalain-rich sources, such as beetroot, which contain a mixture of compounds including betanin and vulgaxanthin. These extracts have demonstrated inhibitory effects against various bacteria. For instance, a beetroot pomace extract showed activity against several Gram-positive bacteria, including Staphylococcus aureus. frontiersin.org

Antibacterial Effects (Gram-positive, Gram-negative, Biofilm-forming)

Antifungal Activity

The antifungal properties of betalains, the class of compounds to which betanidin belongs, have been evaluated in vitro. Studies assessing plant resistance to the fungus Botrytis cinerea demonstrated the potential of these compounds. In experiments using pX11-expressing tobacco plants, which produce betalains, a significant reduction in fungal infection was observed compared to wild-type plants. bohrium.comnih.gov Three days after infection with B. cinerea spore suspension, only 4% of the leaves from the betalain-producing plants showed advanced necrosis. bohrium.com The average lesion area on these plants was reduced by 90% just two days post-infection, highlighting the potent antifungal effect of betalains in this model. bohrium.comnih.gov

Antiviral Studies (e.g., dengue virus, SARS-CoV-2 - in silico)

Dengue Virus

Betacyanin fractions, for which betanidin is the fundamental structural core, have demonstrated direct antiviral effects against Dengue virus type 2 (DENV-2) in vitro. researchgate.net Research showed that these fractions could inactivate extracellular DENV-2 particles. researchgate.net The antiviral activity was dose-dependent, and studies determined the half-maximal inhibitory concentration (IC₅₀) for betacyanin fractions from different plant sources. researchgate.netdocumentsdelivered.com A fraction from red pitahaya exhibited an IC₅₀ of 126.70 µg/mL with 95.0% virus inhibition, while a fraction from red spinach showed an IC₅₀ of 106.8 µg/mL with 65.9% virus inhibition in a virucidal assay. researchgate.netdocumentsdelivered.com

| Betacyanin Source | Assay Type | IC₅₀ (µg/mL) | Virus Inhibition (%) | Selectivity Index (SI) |

|---|---|---|---|---|

| Red Pitahaya (Hylocereus polyrhizus) | Virucidal | 126.70 | 95.0 | - |

| Red Spinach (Amaranthus dubius) | Virucidal | 106.80 | 65.9 | - |

| Red Pitahaya (Hylocereus polyrhizus) | Antiviral (Post-adsorption) | 125.80 | - | 5.8 |

| Red Spinach (Amaranthus dubius) | Antiviral (Post-adsorption) | 14.62 | - | 28.51 |

SARS-CoV-2 (in silico)

In silico studies using molecular docking have explored the potential of betacyanin to inhibit key proteins of the SARS-CoV-2 virus. researchgate.net These computational analyses revealed that betacyanin exhibits a strong binding affinity for several viral protein targets crucial for its lifecycle. researchgate.netresearchgate.net The strongest interaction was observed with the receptor-binding domain of the spike glycoprotein. researchgate.netresearchgate.net The binding affinities, measured in kcal/mol, were found to be comparable to or better than those of reference drugs like nelfinavir (B1663628) and hydroxychloroquine (B89500) sulfate in the same computational models. researchgate.net

| SARS-CoV-2 Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Receptor Binding Domain | 6YLA | -9.5 |

| Spike Glycoprotein (Closed State) | 6VXX | -9.2 |

| Spike Ectodomain Structure (Open State) | 6VYB | -8.6 |

| Main Protease (Mpro) | 6LU7 | -7.4 |

Proposed Cellular Uptake Mechanisms (in vitro)

The proposed predominant transport mechanism for betanin is paracellular passive diffusion, which involves the substance passing through the tight junctions between cells. nih.govnih.gov This is attributed to the relatively large size and hydrophilic nature of the betanin molecule, which impedes its ability to cross the hydrophobic cell membrane directly. bohrium.com When the tight junctions of the Caco-2 monolayer were loosened with EDTA, the permeation of betanin increased significantly, supporting the paracellular route as a primary mechanism. nih.gov Additionally, research has identified that betanin's absorption is limited by the action of the apical multidrug resistance-associated protein 2 (MRP2), an efflux transporter that actively pumps the compound out of the cells. nih.gov

| Compound | Direction | Apparent Permeability Coefficient (Papp) (cm s⁻¹) |

|---|---|---|

| Betanin | Apical to Basolateral (Absorption) | 3.2 x 10⁻⁶ |

| Indicaxanthin | Apical to Basolateral (Absorption) | 4.4 x 10⁻⁶ |

Identification of Potential Molecular Targets (in vitro)

In vitro and in silico studies have identified potential molecular targets for betanidin and related betacyanins.

Lipoxygenase: Betanidin has been shown to be an efficient inhibitor of soybean lipoxygenase-induced peroxidation of linoleic acid. This enzyme is involved in inflammatory pathways.

Xanthine (B1682287) Oxidase (XO): Molecular docking studies have analyzed the interaction between betanidin, its epimer isobetanidin, and the therapeutic target xanthine oxidase. researchgate.net The results indicated that these compounds have favorable interactions with the active site of XO, suggesting it as a potential molecular target. researchgate.net

Computational Modeling and Theoretical Chemistry Studies

Prediction of Acid Dissociation Constants (pKa) using DFT Methods

The acid-base properties of betanidin (B1384155), the core structure of betanidin sulfate (B86663), are critical as they significantly influence its stability, solubility, and antioxidant activity. rsc.orgnih.gov Density Functional Theory (DFT) has been a key computational method for predicting the acid dissociation constants (pKa) of the various protic groups within the betanidin molecule. nih.gov

Studies have employed a range of hybrid density functionals, such as B3LYP, PBE0, and M06-2X, in conjunction with different basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) and the Solvation Model based on Density (SMD) to calculate these values in aqueous solution. nih.govresearchgate.net The direct approach method is a common strategy for these pKa calculations. mdpi.com Research has shown that the pKa values are sensitive to the chosen functional and basis set. nih.gov For instance, calculations using the B3LYP functional have demonstrated good correlation with experimental estimations. researchgate.net

A key finding from these computational studies is the elucidation of the deprotonation sequence of betanidin's multiple acidic sites, which include three carboxylic acid groups and two hydroxyl groups. mdpi.comnih.gov Theoretical predictions have helped to resolve discrepancies in the deprotonation pathways, showing that the process is not always commutative and does not necessarily follow the path of the local energy minimum. nih.gov The pKa values for the polyprotic betanidin molecule were previously unknown and are vital for understanding its oxidation mechanisms. nih.govresearchgate.net

Table 1: Predicted pKa Values for Betanidin using Different DFT Functionals This table presents a selection of calculated pKa values to illustrate the impact of the chosen computational method. Actual values can vary based on the specific basis set and solvation model used.

| Protic Group | B3LYP Functional | PBE0 Functional | M06-2X Functional |

| C17-COOH | ~1.0 - 1.8 | ~1.2 - 1.9 | ~1.5 - 2.5 |

| C2-COOH | ~2.1 - 2.6 | ~2.3 - 2.8 | ~3.0 - 4.1 |

| C15-COOH | ~2.2 - 2.4 | ~2.4 - 2.9 | ~3.2 - 3.9 |

Elucidation of Electrochemical Oxidation Paths

Computational methods have been instrumental in unraveling the complex electrochemical oxidation mechanisms of betanidin. rsc.org The oxidation process is highly dependent on pH and other physicochemical conditions. rsc.orgresearchgate.net DFT calculations, specifically using methods like B3LYP/6-31+G(d,p)/SMD, have been employed to analyze the oxidation potentials for all protic groups of betanidin. rsc.org To enhance the accuracy of solvation free energy values, some studies have incorporated explicit water molecules into the computational model. rsc.orgresearchgate.net

These theoretical investigations, often supported by experimental techniques like cyclic voltammetry, have helped to construct and analyze the oxidation mechanism at various pH levels. rsc.org A primary oxidation pathway for betanidin is described as a concerted electron-proton transfer, which is then followed by a sequential electron and proton transfer. rsc.org This process can lead to the formation of an o-quinone product or a quinone methide molecule. rsc.orgresearchgate.net

Further studies have identified different oxidation products depending on the pH. For example, within a pH range of 4-8, betanidin quinonoid and 2-decarboxy-2,3-dehydrobetanidin are observed as the main oxidation peaks. researchgate.netresearchgate.net At a more acidic pH of 3, dehydrogenated and decarboxylated derivatives become more prominent. researchgate.netresearchgate.net These findings highlight two potential reaction routes involving different quinonoid intermediates: a dopachrome (B613829) derivative and a quinone methide. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformer Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational landscape of molecules like betanidin sulfate. mun.cafortunejournals.com These simulations track the atomic motions over time, providing insights into the molecule's flexibility, preferred shapes (conformers), and interactions with its environment. galaxyproject.org The conformation of a molecule is crucial as it directly impacts its biological activity and how it interacts with other molecules, such as biological receptors. mun.ca

For betanidin, MD simulations can reveal how the molecule behaves in solution, including the formation of hydrogen bonds which are important for its free radical scavenging activity. mdpi.com The analysis of MD trajectories can identify the most stable or probable conformations of the molecule. mun.ca Techniques like root-mean-square deviation (RMSD) analysis are used to measure the structural changes of the molecule over the course of the simulation, indicating its flexibility. nih.gov The presence of multiple peaks in an RMSD histogram can suggest the existence of several stable conformations. galaxyproject.org

In the context of betanidin's interaction with proteins, MD simulations can be used to study the stability of docking poses and to understand the specific interactions, such as hydrogen bonds and contacts with amino acid residues in a protein's active site. mdpi.comnih.gov This provides a dynamic view that complements the static picture from molecular docking.

Density Functional Theory (DFT) for Mechanism Analysis (e.g., HAT, SPLET, SET-PT)

DFT calculations are a cornerstone for investigating the mechanisms by which phenolic compounds like betanidin exhibit their antioxidant activity. researchgate.net Three primary mechanisms are typically considered:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a free radical. mdpi.comresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton (deprotonates), and the resulting anion then transfers an electron to the free radical. mdpi.comresearchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the free radical, forming a radical cation, which then transfers a proton. mdpi.comresearchgate.net

To determine the most favorable mechanism, computational chemists calculate several thermodynamic descriptors. mdpi.com These include:

Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism. mdpi.com

Proton Affinity (PA) and Electron Transfer Enthalpy (ETE): Associated with the SPLET mechanism. mdpi.com

Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE): Related to the SET-PT mechanism. mdpi.com

For betanidin, studies have shown that the SPLET mechanism is generally more favorable in aqueous media compared to the HAT and SET-PT mechanisms, as indicated by lower PA values compared to IP and BDE values. mdpi.com The C17-COOH group has been identified as the initial site of hydrogen loss. mdpi.com The solvent environment plays a crucial role, with SPLET being preferred in polar solvents like water, while HAT may be more dominant in non-polar environments. researchgate.net

Table 2: Key Thermodynamic Descriptors for Antioxidant Mechanism Analysis

| Descriptor | Abbreviation | Associated Mechanism | Description |

| Bond Dissociation Enthalpy | BDE | HAT | Enthalpy change associated with the homolytic cleavage of a bond. |

| Proton Affinity | PA | SPLET | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. |

| Electron Transfer Enthalpy | ETE | SPLET | Enthalpy change associated with the transfer of an electron. |

| Ionization Potential | IP | SET-PT | The energy required to remove an electron from a neutral atom or molecule. |

| Proton Dissociation Enthalpy | PDE | SET-PT | Enthalpy change for the deprotonation of the radical cation. |

Application of Shape Theory in Molecular Discrimination and Optimization

Shape theory, a field of mathematics and statistics, has been innovatively applied to the study of betanidin and its derivatives to analyze molecular similarity and its relationship to antioxidant capacity. mdpi.com This approach goes beyond traditional geometric comparisons by using concepts like Riemannian distance (RD) to quantify the differences in the shapes of molecules in equivalence class spaces, which are invariant to rigid Euclidean motions. mdpi.com

In the context of betanidin, shape theory has been used in two novel ways:

As a method to discriminate between the optimized geometries of different molecules (e.g., betanidin and its epimers) and correlate these geometric differences with their antioxidant activity. mdpi.com

As a basis for an alternative molecular docking approach that utilizes Riemannian geometry. mdpi.com

Researchers have developed algorithms based on shape theory to establish correspondences between the geometric properties of the molecules and their calculated antioxidant descriptors (BDE, PA, IP, etc.). mdpi.com The results have shown that the order of the Riemannian distances can be consistent with the order of the proton affinity (PA) values, providing a geometric basis for understanding antioxidant potential. mdpi.com Furthermore, a descriptor known as the Riemann–Mulliken distance (RMD), which incorporates atomic coordinates, mass, and Mulliken charges, has been used to create an alternative clusterization of deprotonation routes. mdpi.comnih.gov

Correlation of Computational Descriptors with Biological Activity

A significant goal of computational studies on this compound is to establish a clear link between calculated molecular properties (descriptors) and observed biological activity. acs.orgnih.gov The antioxidant capacity of betalains (B12646263) like betanidin is closely tied to their molecular structure, particularly their ability to donate electrons and stabilize radicals. mdpi.com

Computational descriptors derived from DFT and other methods provide quantitative measures of various molecular properties. For example, the Ionization Potential (IP) is a descriptor that reflects the electron-donating ability of a molecule. mdpi.com A lower IP value suggests a better electron-donating capability, which is a key factor in antioxidant activity. mdpi.com Studies have shown that the order of increasing IP among betanidin and its isomers correlates with their antioxidant potential. mdpi.com

Furthermore, computational models can predict how structural modifications, such as changes in stereochemistry (e.g., C15-epimers), affect these descriptors and, consequently, the biological activity. mdpi.com By correlating these computational descriptors with experimental data on free radical scavenging or other biological assays, a more comprehensive understanding of the structure-activity relationship of this compound can be achieved. This knowledge is invaluable for the potential design of new, more potent antioxidant compounds. researchgate.net

Extraction and Purification Methodologies for Academic Research

Solvent Extraction Techniques (e.g., Methanol)

Conventional solvent extraction is a foundational and widely used method for recovering betalains (B12646263) from plant materials due to its simplicity and cost-effectiveness. nih.govmdpi.com This solid-liquid extraction technique involves the use of solvents to solubilize the target compounds from the plant matrix. nih.gov The choice of solvent is critical and is based on polarity, safety, and cost. nih.gov

Water is a common solvent for these water-soluble pigments, but its use can make the subsequent separation of betalains from other water-soluble components like proteins and sugars challenging. nih.govresearchgate.net To enhance efficiency and selectivity, aqueous mixtures of organic solvents such as methanol (B129727) or ethanol (B145695) are frequently employed. nih.govresearchgate.net Research indicates that methanolic or ethanolic concentrations between 20% and 50% (v/v) are particularly effective for thorough extraction. nih.gov Methanol has been shown to be slightly more efficient than ethanol in some studies. For instance, a 50% methanol solution yielded higher concentrations of both betacyanins and betaxanthins from beetroot compared to a 50% ethanol solution.

To improve stability during extraction, the process is often conducted under acidic conditions, as betalains are most stable in a pH range of 4 to 6. nih.govmdpi.com Citric acid or formic acid may be added to the solvent system to maintain an optimal pH and inhibit oxidative enzymes. nih.govmdpi.comnih.gov Temperature is another critical parameter; while moderate heat can increase extraction rates, high temperatures lead to the degradation of these heat-sensitive pigments. mdpi.comnih.gov

| Source Material | Solvent System | Key Parameters | Outcome | Reference |

| Beetroot (Beta vulgaris) | 80% Methanol in water with 50 mM ascorbic acid | S/L Ratio: 1/5 (g/mL), 30 min stirring, pH 5.5 | Effective extraction prior to purification by column chromatography. | nih.gov |

| Beetroot (Beta vulgaris) | 30% Ethanol in water with 1% formic acid | Orbital shaking (30 min, 30°C) | Part of a combined method yielding 3.50 ± 0.09 mg/g of betacyanins. | nih.gov |

| Xoconostle (Opuntia joconostle) | 20% Methanol in water | 15°C, 10 min | Optimal conditions determined by RSM, yielding 92 mg betacyanin/100 g fruit. | researchgate.net |

| Beetroot Peels | 9-60% Ethanol with 0.03-2% citric acid | 3-87°C, 3-74 min | Betalain content increased with ethanol concentration up to 40%. | mdpi.com |

Advanced Extraction Methods

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several advanced extraction technologies have been developed. These innovative techniques often offer higher efficiency, reduced energy consumption, and are considered more environmentally friendly. researchgate.net

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. The primary mechanism is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. mdpi.com This phenomenon generates localized hotspots and microjets that disrupt plant cell walls, facilitating the release of intracellular contents and improving the mass transfer of target compounds into the solvent. mdpi.com

UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and increased yields compared to conventional methods. nih.govmdpi.com The efficiency of UAE is influenced by several factors, including the solvent composition, temperature, ultrasonic power, and duration. Studies have shown that aqueous ethanol is an effective solvent for UAE of betalains. For example, 30% aqueous ethanol was identified as the optimal condition for extracting betalains from various beetroot materials. nih.gov Similarly, a 60% ethanol-water mixture was found to be optimal for extracting betalains from Opuntia fruit pulp. mdpi.com

| Source Material | Solvent System | UAE Parameters | Key Findings | Reference |

| Beetroot Powder | 30% Aqueous ethanol (pH 5.0) | 165 W, 25 kHz, 30 min, 30°C | Used in combination with conventional shaking; high extraction yield (>90%). | nih.govmdpi.com |

| Opuntia Fruit Pulp | 60% Ethanol in water | 24% amplitude, 0.2 cycle, 10 min, 20°C | Optimized conditions for achieving the highest betalain concentration. | mdpi.com |

| Air-dried Beet Waste | 30% Aqueous ethanol | 30 min, 30°C | Determined to be the best condition compared to other ethanol/methanol concentrations. | nih.gov |

Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of bioactive compounds. nih.gov The process involves the direct interaction of microwaves with polar molecules (primarily water) within the plant material, causing rapid heating through dipole rotation and ionic conduction. researchgate.net This internal heating creates a pressure gradient that ruptures the plant cell structure, enhancing the release of target compounds into the solvent.

The main advantages of MAE include significantly shorter extraction times (often minutes instead of hours), reduced solvent consumption, and higher extraction yields compared to conventional techniques. researchgate.net Key parameters that control the MAE process are microwave power, extraction time, solvent type, and the solid-to-liquid ratio. Research on beetroot has shown that a two-step MAE process with a cooling period can enhance pigment recovery. The duration of the microwave application and the power level are critical; excessive exposure can lead to thermal degradation of betalains.

| Source Material | Solvent System | MAE Parameters | Key Findings | Reference |

| Diced Red Beets | Ethanol:water (1:1) with ascorbic acid | 400 W, 100% duty cycle, 90-150 s | A two-step MAE process yielded twice the betalain amount compared to conventional extraction. | |

| Bougainvillea glabra Bracts | Water | 300 W | MAE yielded 35-41% more betalains than UAE and conventional methods. | researchgate.net |

| Freeze-dried Red Beet | Ethanol:water (1:1) with 40 mM ascorbic acid | Two-step MAE | Resulted in the extraction of 1.87 mg/g of betacyanins. | nih.gov |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses solvents at elevated temperatures and pressures, keeping them in a liquid state above their atmospheric boiling points. nih.gov The high pressure facilitates the penetration of the solvent into the sample matrix, while the high temperature increases the solubility and mass transfer rate of the target analytes, leading to a more efficient and rapid extraction. mdpi.comnih.gov

This method offers the advantages of reduced extraction time and lower solvent consumption compared to traditional techniques like Soxhlet extraction. nih.gov The use of pressure allows for heating the solvent without boiling, which can enhance extraction efficiency for moderately heat-stable compounds like betalains. PLE has been successfully applied to extract betalains from natural sources like Opuntia fruits. mdpi.com

| Source Material | Technique Principle | Key Advantages | Application Example | Reference |

| Opuntia Fruits | Uses solvents at elevated temperature and pressure. | Reduced extraction time and solvent volume. | Mentioned as a technique for betalain extraction from Opuntia fruits. | mdpi.com |

| General Plant Material | High pressure keeps solvent liquid above its boiling point. | Faster kinetics, higher efficiency. | General application for bioactive compounds. | nih.gov |

| Opuntia stricta | Green PLE (using water/ethanol) | Environmentally friendly, efficient. | Pressurized green liquid extraction of betalains has been optimized. | nih.gov |

Supercritical Fluid Extraction (SFE) is an advanced separation technique that utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. Carbon dioxide (CO₂) is the most commonly used fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and non-flammability. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse easily into the plant matrix while having the solvating power of a liquid.

A significant challenge in using supercritical CO₂ for betalain extraction is its nonpolar nature, whereas betalains are polar compounds. To overcome this, polar co-solvents or modifiers, such as ethanol or methanol, are often added to the CO₂ to increase its polarity and enhance the solubility of the target pigments. High pressure can also facilitate the release of betalains from plant vacuoles. For instance, applying a pressure of 60 MPa was found to cause the release of betalains from beetroot cells.

| Source Material | Supercritical Fluid | Co-solvent/Modifier | Key Parameters | Outcome | Reference |

| Beetroot Juice | CO₂ | Not specified | 60 MPa | Caused the release of betalains from plant vacuoles. | |

| Beetroot Extract | CO₂ | Not specified | 37.5 MPa, 55°C, 60 min | Resulted in a slight decrease in betanin and vulgaxanthin content. |

Enzyme-Assisted Extraction (EAE) is a green and efficient method that employs specific enzymes to hydrolyze components of the plant cell wall, such as cellulose, hemicellulose, and pectin. This enzymatic degradation disrupts the cell structure, facilitating the release of intracellular compounds and improving extraction yield.

The selection of enzymes is tailored to the specific composition of the plant material's cell wall. For beetroot, a mix of cellulase, xylanase, and pectinase (B1165727) has been shown to be effective. EAE offers several advantages, including mild operating conditions (lower temperatures), which helps to preserve heat-sensitive compounds like betalains, reduced solvent consumption, and higher extraction efficiency. One study optimized an EAE protocol for unsold red beets and found the most suitable conditions to be a total enzyme dose of 25 U/g, a temperature of 25°C, and a processing time of 240 minutes. Though the extraction was faster at higher temperatures (45°C), a comparable yield was achieved at the lower temperature, which better preserved the color attributes of the extract.

It is important to note that EAE is distinct from the enzymatic hydrolysis used to convert betanin to betanidin (B1384155). In EAE, enzymes target the cell wall for pigment release, whereas for producing betanidin, an enzyme like β-glucosidase is used to cleave the glycosidic bond of the extracted and purified betanin. acs.org

| Source Material | Enzyme(s) Used | Key Parameters | Outcome | Reference |